molecular formula C14H18N2O2S B15120652 [1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Cat. No.: B15120652
M. Wt: 278.37 g/mol
InChI Key: RCKLHEVCNWGOTK-UHFFFAOYSA-N
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Description

[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a complex organic compound that features a benzothiazole ring fused with a piperidine ring, and a methanol group attached to the piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from o-aminothiophenol and methoxy-substituted aldehydes under acidic conditions. The piperidine ring is then introduced through a cyclization reaction, followed by the addition of a methanol group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form a dihydrobenzothiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzothiazole carboxylic acid, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, [1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its efficacy in preclinical models.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and coatings. Its unique chemical properties make it suitable for applications that require specific reactivity or stability.

Mechanism of Action

The mechanism of action of [1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring may bind to specific sites on these targets, modulating their activity. The piperidine ring and methanol group can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Piperidine derivatives: Compounds such as piperidine-3-carboxylic acid and 1-benzylpiperidine are structurally related due to the presence of the piperidine ring.

Uniqueness

What sets [1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol apart is the combination of the benzothiazole and piperidine rings with a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C14H18N2O2S/c1-18-11-4-5-13-12(7-11)15-14(19-13)16-6-2-3-10(8-16)9-17/h4-5,7,10,17H,2-3,6,8-9H2,1H3

InChI Key

RCKLHEVCNWGOTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCCC(C3)CO

Origin of Product

United States

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